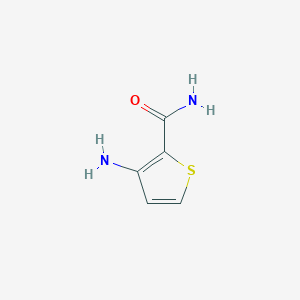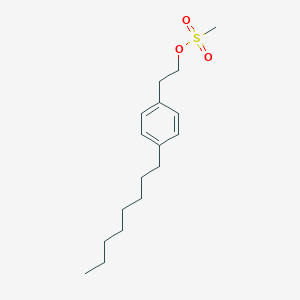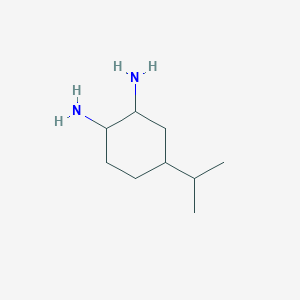
16|A-hydroxyandrosterone
Übersicht
Beschreibung
16α-Hydroxyandrosterone belongs to the class of organic compounds known as androgens and derivatives. These are 3-hydroxylated C19 steroid hormones. They are known to favor the development of masculine characteristics .
Synthesis Analysis
16α-Hydroxyandrosterone is an impurity of Androsterone, a steroid hormone with weak androgenic activity. Androsterone is a metabolite from Testosterone in the liver and is used in doping analysis to detect testosterone misuse .Molecular Structure Analysis
The IUPAC name for 16α-Hydroxyandrosterone is (3R,8R,9S,10S,13S,14S,16R)- 3,16- dihydroxy- 10,13- dimethyl- 1,2,3,4,5,6,7,8,9,11,12,14,15,16- tetradecahydrocyclopenta[a]phenanthren- 17- one .Chemical Reactions Analysis
16α-Hydroxyandrosterone is part of the androgen arm of the adrenal steroidogenesis pathway and subsequently metabolized by steroidogenic enzymes in vitro, serving as a precursor to recognized and novel androgenic steroids .Physical And Chemical Properties Analysis
The molecular formula of 16α-Hydroxyandrosterone is C19H30O3, and it has a molecular weight of 306.44 .Wissenschaftliche Forschungsanwendungen
Microbiological Conversion and Hydroxylation
16α-Hydroxyandrosterone has been the subject of various studies focusing on its microbiological conversion. For instance, a study described the microbiological hydroxylation of dehydroisoandrosterone sulfate, leading to the production of 16α-hydroxydehydroisoandrosterone-3-sulfate, showcasing a novel approach to steroid sulfate conversion (Younglai & Solomon, 1967). Another research demonstrated the introduction of a 16α-hydroxyl function into the steroid nucleus using Streptomyces roseochromogenes, further highlighting microbial methods in steroid modification (Iida, Shinozuka, & Iizuka, 1979).
Metabolism and Steroidogenesis
Research has also delved into the metabolism and steroidogenesis involving 16α-hydroxyandrosterone. In human fetal liver microsomes, 16α-hydroxyprogesterone was produced from progesterone, indicating its role in steroid metabolism (Lisboa & Gustafsson, 1968). The metabolic fate of 16α-hydroxyprogesterone in terms of its interactions with receptors has been studied, providing insights into the broader physiological implications of these steroids (van Rooyen et al., 2017).
Cancer Research and Treatment
16α-Hydroxyandrosterone has relevance in cancer research, particularly in the context of prostate cancer. One study discussed the discovery and development of Galeterone, a drug affecting androgen receptor signaling and relevant for treating advanced prostate cancer. This research highlights the clinical implications of steroids like 16α-hydroxyandrosterone in therapeutic strategies (Njar & Brodie, 2015).
Enzymatic and Microbial Hydroxylation
The enzymatic and microbial hydroxylation of steroids, including 16α-hydroxyandrosterone, has been a significant area of research. For example, the study on microbial hydroxylation by Colletotrichum lini ST-1 illustrates the potential of microorganisms in producing pharmaceutical ingredients and precursors, which is valuable for the pharmaceutical industry (Wu et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
(3R,5S,8R,9S,10S,13S,14S,16R)-3,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h11-16,20-21H,3-10H2,1-2H3/t11-,12+,13+,14-,15-,16+,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQYTKUIIJTNHH-LLIWRYSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CC(C4=O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463147 | |
| Record name | 16|A-hydroxyandrosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14167-49-8 | |
| Record name | 16|A-hydroxyandrosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(alphaR)-4-Methoxy-alpha-methyl-N-[(1R)-1-phenylethyl]benzeneethanamine Hydrochloride](/img/structure/B122374.png)


![5-Ethyl-3-methylisoxazolo[4,5-b]pyridine](/img/structure/B122379.png)






![2-[4-(trifluoromethylsulfonyloxy)phenyl]ethyl Acetate](/img/structure/B122405.png)


